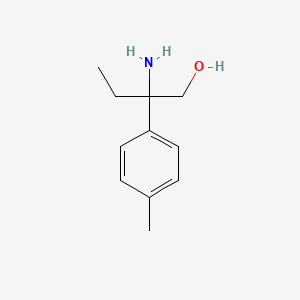

2-Amino-2-(p-tolyl)butan-1-ol

Beschreibung

Eigenschaften

Molekularformel |

C11H17NO |

|---|---|

Molekulargewicht |

179.26 g/mol |

IUPAC-Name |

2-amino-2-(4-methylphenyl)butan-1-ol |

InChI |

InChI=1S/C11H17NO/c1-3-11(12,8-13)10-6-4-9(2)5-7-10/h4-7,13H,3,8,12H2,1-2H3 |

InChI-Schlüssel |

JLCNJFGAONRXMK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)(C1=CC=C(C=C1)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Key Reagents and Conditions

Reaction Workflow

Example Protocol (Adapted from)

Step 1 : React 2-(p-tolyl)butan-2-one with methylamine in DMF.

Step 2 : Reduce the imine with NaBH₄/TMSCl at 25°C for 10–25 minutes.

Yield : ~91% (for analogous substrates).

Michael Addition with Transition Metal Catalysis

This method leverages cobalt nanoparticles to facilitate aza-Michael additions, forming the C–N bond directly.

Key Parameters

Reaction Workflow

-

Michael Addition : N-Methylaniline attacks the α,β-unsaturated carbonyl compound in the presence of cobalt nanoparticles.

-

Workup : Catalyst recovery via magnetic separation, followed by solvent evaporation.

Advantages

-

Scalability : Neat conditions minimize solvent usage.

Hydrogenation of Nitriles or Nitro Compounds

While less common for this specific compound, hydrogenation of nitriles or nitro groups can yield β-amino alcohols.

Example Protocol (Adapted from)

-

Nitro Precursor : 2-Nitro-2-(p-tolyl)butan-1-ol is synthesized via nitration or condensation.

-

Reduction : Catalytic hydrogenation (H₂/Raney Ni) at 70°C under 8–12 bar pressure.

-

Purification : Distillation under reduced pressure.

Challenges

-

Selectivity : Competing reduction of aromatic rings (e.g., p-tolyl group).

-

Yield : Typically lower (35–62%) compared to reductive amination.

Comparative Analysis of Methods

| Method | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | NaBH₄, BH₃·THF, Pd/C | High yield, flexible substrates | Sensitive to steric hindrance |

| Michael Addition | Co nanoparticles | Solvent-free, rapid kinetics | Limited substrate scope |

| Hydrogenation | Raney Ni, H₂ | Simple workup | Low yields for complex substrates |

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-2-(p-Tolyl)butan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Amin-Derivate umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu p-Tolylketonen führen, während die Reduktion verschiedene Amin-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds structurally related to 2-Amino-2-(p-tolyl)butan-1-ol exhibit significant biological activities, including antiproliferative effects against cancer cells. For instance, certain derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC values ranging from 10 to 33 nM . This suggests potential applications in developing novel anticancer agents.

Neuropharmacological Effects

Preliminary studies suggest that compounds similar to this compound may enhance cognitive functions and exhibit neuroprotective properties. For example, a related compound demonstrated improvements in learning capacity and mental alertness in initial clinical trials involving geriatric patients . Such findings highlight the potential of this compound in treating neurodegenerative diseases.

Chemical Synthesis

Synthesis of Optically Active Compounds

The synthesis of this compound can be achieved through various methods, including the reduction of corresponding ketones . This versatility makes it a valuable intermediate in organic synthesis for producing optically active compounds.

Curing Agents in Polymer Chemistry

This compound has also been explored as a curing agent for epoxy resins and polyurethane formulations. Its secondary amine functionality allows it to react with isocyanates effectively, enhancing the mechanical properties of cured materials while minimizing issues related to moisture sensitivity .

Material Science

Development of Advanced Coatings

Due to its unique chemical structure, this compound can be utilized in formulating advanced coatings that require enhanced durability and resistance to environmental factors. The compound's ability to form stable adducts with various substrates can improve the performance of paints and coatings .

Biological Studies

Interactions with Biological Systems

Studies on the interactions of this compound with biological systems have revealed its potential as a modulator of cellular processes. Its hydrophilic and hydrophobic characteristics allow it to interact effectively with cell membranes, making it a candidate for drug delivery systems .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-1-butanol | Straight-chain amine | Primarily used as a solvent |

| 4-Methylphenylalanine | Aromatic amino acid | Essential in protein synthesis; biological significance |

| 3-Amino-3-(p-tolyl)propan-1-ol | Similar but with a propanol backbone | Potentially different biological activities |

The unique combination of a secondary amine and an alcohol group on a branched carbon chain distinguishes this compound from its analogs. Its specific structural configuration allows it to engage in diverse chemical reactions and biological interactions.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(p-tolyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Key Compounds:

2-Amino-1-butanol (C₄H₁₁NO): A simpler analogue lacking the aromatic p-tolyl group .

2-(Dimethylamino)-2-phenylbutan-1-ol: Features a phenyl group instead of p-tolyl and a tertiary amine .

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: Dichlorobenzyl-substituted amino acid with collagenase inhibitory activity .

Compound 40c (4-chloro-p-tolyl derivative): A derivative of 2-Amino-2-(p-tolyl)butan-1-ol with a chloro substituent .

Physicochemical Properties

- Boiling Point/Solubility: The p-tolyl group increases molecular weight and hydrophobicity compared to 2-amino-1-butanol, likely reducing water solubility but enhancing lipid bilayer penetration. Branching in analogues like 2-(dimethylamino)-2-phenylbutan-1-ol may lower boiling points due to reduced hydrogen bonding .

- Reactivity: The primary amine in this compound is more reactive toward acylation than tertiary amines in dimethylamino analogues .

Pharmacological Relevance

- TNF-α Inhibition : The p-tolyl group optimizes binding to kinase pockets, with SAR studies showing >50% potency loss upon its substitution .

Biologische Aktivität

2-Amino-2-(p-tolyl)butan-1-ol is an organic compound with the molecular formula CHNO, characterized by its amine and alcohol functional groups. This compound exhibits a unique structural configuration that contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound features a butanol backbone with a para-tolyl (p-methylphenyl) substituent, which imparts both hydrophilic and hydrophobic properties due to the presence of the hydroxyl group and the aromatic ring. This duality enhances its potential applications in various biological systems.

Biological Activities

Research indicates that this compound and similar compounds exhibit several significant biological activities:

- Antidepressant Effects : Preliminary studies suggest that compounds in this class may exert antidepressant effects, possibly through modulation of neurotransmitter systems.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antidiabetic Potential : Some studies have indicated potential antidiabetic effects, which are crucial for managing conditions like diabetes mellitus .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-1-butanol | Straight-chain amine | Simpler structure, primarily used as a solvent |

| 4-Methylphenylalanine | Aromatic amino acid | Essential in protein synthesis; biological significance |

| 3-Amino-3-(p-tolyl)propan-1-ol | Similar but with a propanol backbone | Potentially different biological activities |

The unique combination of a secondary amine and an alcohol group on a branched carbon chain distinguishes this compound from its analogs, allowing it to engage in diverse biological interactions.

Research Findings and Case Studies

Recent studies have focused on the pharmacological evaluation of compounds similar to this compound. For instance:

- Antiproliferative Activity : In vitro studies have shown that certain derivatives exhibit significant antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells. These compounds demonstrated IC values ranging from 10–33 nM, indicating potent effects on tumor cell proliferation .

- Mechanism of Action : Research has indicated that these compounds may interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division. This mechanism is crucial for their potential application in cancer therapy .

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- In-depth Pharmacological Studies : Further investigation into its mechanisms of action could elucidate how this compound interacts with various biological pathways.

- Clinical Trials : Conducting clinical trials would be essential to evaluate its efficacy and safety in humans, particularly for antidepressant and antidiabetic applications.

- Structural Modifications : Exploring structural modifications may enhance its biological activity or reduce potential side effects.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(p-tolyl)butan-1-ol under laboratory conditions?

Methodological Answer: A common approach involves the reduction of nitro precursors. For example, ethyl 2-nitro-2-(p-tolyl)acetate can be reduced catalytically (e.g., H₂/Pd-C) to yield amino intermediates, followed by hydroxylation or alcohol functionalization . Alternatively, chiral resolution of racemic mixtures using enantiomerically pure acids (e.g., tartaric acid) can isolate specific stereoisomers, as demonstrated for structurally similar compounds like (S)-2-Amino-2-(p-tolyl)ethanol hydrochloride .

Key Considerations:

- Catalytic Hydrogenation: Optimize pressure and solvent polarity to avoid over-reduction.

- Chiral Resolution: Use chiral HPLC or diastereomeric salt formation for enantiopure products.

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare chemical shifts of diastereotopic protons. For example, in ethyl 2-amino-2-(p-tolyl)acetate, the α-proton resonates at δ 4.57 ppm as a singlet, while adjacent groups (e.g., -CH₂OH) show splitting patterns sensitive to stereochemistry .

- Chiral Chromatography: Utilize chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers .

- Optical Rotation: Measure specific rotation ([α]ᴅ) against known standards.

Q. What are the key solubility and stability properties of this compound in common solvents?

Methodological Answer:

- Solubility: The compound is likely polar due to -NH₂ and -OH groups. It may dissolve in alcohols (e.g., ethanol, methanol) and polar aprotic solvents (DMSO, DMF) but exhibit limited solubility in hydrocarbons. Analogous amino alcohols show surfactant-mediated solubility enhancements in aqueous systems .

- Stability: Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Amine groups are prone to hygroscopicity; use desiccants like molecular sieves .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Asymmetric Catalysis: Employ chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates.

- Enzymatic Resolution: Use lipases or esterases to selectively hydrolyze one enantiomer from racemic esters .

- Dynamic Kinetic Resolution: Combine racemization and selective crystallization under optimized pH and temperature .

Challenges: Competing pathways may reduce enantiomeric excess (ee). Monitor reaction progress via chiral HPLC.

Q. How can computational studies elucidate the conformational stability of this compound?

Methodological Answer:

- DFT Calculations: Analyze energy minima for rotamers around the C-C bond adjacent to the amino group. For example, the gauche effect between -NH₂ and -OH may stabilize specific conformers .

- Molecular Dynamics (MD): Simulate solvent interactions to predict aggregation behavior or solubility trends.

Example Insight: Intramolecular hydrogen bonding between -NH₂ and -OH may reduce rotational freedom, favoring a folded conformation.

Q. How to resolve contradictions in reactivity data for this compound in nucleophilic reactions?

Methodological Answer:

- Reaction Condition Screening: Vary solvents (polar vs. nonpolar), bases (e.g., K₂CO₃ vs. DBU), and temperatures to identify optimal pathways.

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) to track amine participation in nucleophilic attacks. For example, conflicting reports on SN1 vs. SN2 mechanisms can be clarified via kinetic isotope effects .

Case Study: In thiadiazole synthesis, contradictory yields may arise from competing acylation vs. cyclization steps. Control water content to suppress hydrolysis .

Q. What role does this compound play in medicinal chemistry applications?

Methodological Answer:

- Scaffold Optimization: The p-tolyl group enhances lipophilicity for blood-brain barrier penetration, while the amino alcohol moiety serves as a hydrogen-bond donor/acceptor in target binding .

- Structure-Activity Relationship (SAR): Modify the aryl substituent (e.g., electron-withdrawing groups) to tune potency against enzymes like glutaminase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.